(1R,2S)-1-amino-2-indanol
Overview
Description
(1R,2S)-1-amino-2-indanol (AI) is a chiral compound that has been studied for its complexation with methyl lactate enantiomers. The research has shown that AI can form two isomeric complexes with each diastereoisomer of methyl lactate, with the most stable form being an insertion structure. This structure exhibits minimal chiral discrimination, while a secondary structure shows enantioselectivity due to a CH...pi interaction .
Synthesis Analysis
The synthesis of (1S,2R)-1-amino-2-indanol, an enantiomer of AI, has been achieved through various methods. One approach involves an intramolecular Friedel–Crafts acylation of (R)-2-acetoxy-3-phenylpropanoic acid, which is derived from D-(R)-phenylalanine. This compound can also be obtained through enzymatic resolution of (±)-2-acetoxy-1-indanone. The ketone intermediate is then converted to the amino alcohol via oxime formation and diastereoselective hydrogenation . Another method employs a chemoenzymatic synthesis starting from indanone, involving manganese (III) acetate oxidation, enantioselective hydrolysis by Rhizopus oryzae, and selective reduction of the oxime derivative .
Molecular Structure Analysis
The molecular structure of AI has been extensively studied in its neutral, protonated, and radical cation forms. Chirality effects on intramolecular interactions vary with the charge and protonation states. For instance, an intramolecular hydrogen bond is formed in the neutral or protonated (1R,2S)-cis-amino-indanol, which is not possible in the (1R,2R)-trans form. The radical cation form undergoes a ring opening, leading to a loss of chirality effects .
Chemical Reactions Analysis
The chemical reactivity of AI has been explored through its interactions with methyl lactate. The formation of hydrogen bonds and CH...pi interactions in the complexes of AI with methyl lactate enantiomers demonstrates the compound's ability to engage in stereospecific chemical reactions. These interactions are crucial for understanding the chiral recognition processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of AI are influenced by its chiral nature. The spectroscopic studies of AI in different forms reveal that chirality can affect the NH/OH stretch range and hyperconjugation effects. These properties are essential for the development of chiral recognition techniques and the synthesis of pharmaceuticals, such as HIV protease inhibitors .
Scientific Research Applications
Asymmetric Synthesis and Catalysis
Synthesis of Optically Active Compounds : (1R,2S)-1-amino-2-indanol has been used in the asymmetric synthesis of optically active compounds. It is particularly significant in the production of HIV-1 protease inhibitors like Indinavir. Additionally, its use in chiral stationary phases and various asymmetric transformations, such as carbonyl reductions and aldol reactions, highlights its versatility in stereoselective synthesis (Cho & Choi, 2002).
Catalytic Enantioselective Reactions : This compound has been employed in catalytic enantioselective reactions, including Diels-Alder reactions, showcasing its role as a chiral catalyst or auxiliary (E. Corey, T. Roper, K. Ishihara, & G. Sarakinos, 1993).
Pharmaceutical Applications
HIV Protease Inhibitor Synthesis : One of the significant applications of (1R,2S)-1-amino-2-indanol is in the synthesis of Indinavir, a key component in HIV protease inhibitors. This showcases its importance in the pharmaceutical industry (A. Demir et al., 2000).
Production of Chiral Nucleosides : It also plays a role in the synthesis of chiral nucleosides, which are important in antiviral and anticancer research. This demonstrates its potential in developing new therapeutic agents (E. A. Ugliarolo et al., 2012).
Material Science
- Gas Phase Spectroscopy Studies : In material science, (1R,2S)-1-amino-2-indanol has been analyzed using gas-phase spectroscopy to understand its conformational properties. Such studies are crucial for developing new materials and understanding molecular interactions (Aude Bouchet et al., 2015).
Future Directions
properties
IUPAC Name |
(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1-amino-2-indanol | |
CAS RN |
136030-00-7, 7480-35-5 | |
Record name | (+)-cis-1-Amino-2-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-indanol, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-indanol, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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